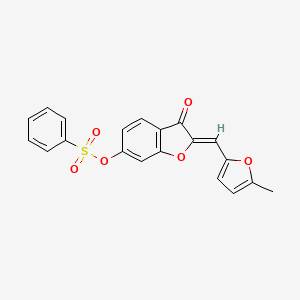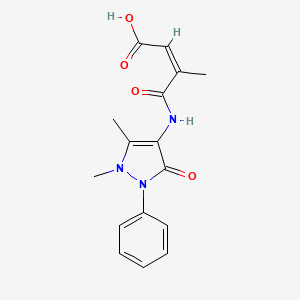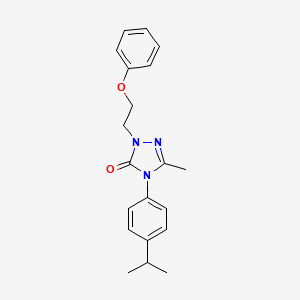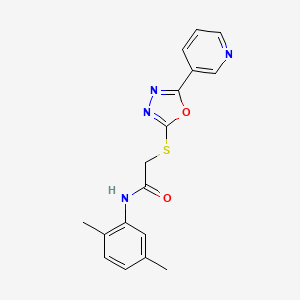
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has shown promising results in scientific research studies.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
The synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines, which include structural motifs related to the query compound, has demonstrated promising results as anticancer and antimicrobial agents. These compounds, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, were tested against a variety of cancer cell lines and pathogenic strains, showing significant potency and potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Apoptosis Inducers in Cancer Treatment
Further research identified specific 1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds were found to have activity against breast and colorectal cancer cell lines, showcasing their selectivity and potential for therapeutic applications. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, highlighting a new pathway for cancer treatment (Zhang et al., 2005).
Biological Activity of Oxadiazoles
Oxadiazoles, including the 1,3,4-oxadiazole moiety found in the query compound, are known for their broad spectrum of biological activities. These heterocyclic compounds have been studied for their importance in medicinal chemistry, demonstrating various chemical and biological properties that make them candidates for drug development (Shukla & Srivastav, 2015).
Antimicrobial and Insecticidal Activity
The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various strains. These studies provide insights into the action mechanisms of these compounds, offering a foundation for developing new antimicrobial agents. Additionally, some derivatives have displayed insecticidal activity, suggesting their utility in agricultural applications (Song et al., 2017).
Photophysical Applications
The incorporation of 1,3,4-oxadiazole and related structures into polymers and complexes has been explored for improved photophysical properties. These studies have led to the development of materials with potential applications in light-emitting devices and other photonic technologies, highlighting the versatility of oxadiazole derivatives in materials science (Nie et al., 2015).
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-15(9-16(23-11)12-4-6-14(19)7-5-12)18-22-21-17(24-18)13-3-2-8-20-10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONAOYYODBUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)


![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
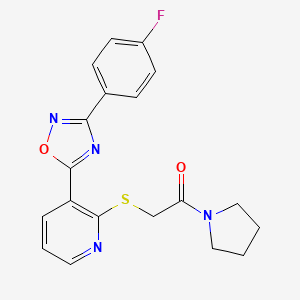

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)
